4-Chlorotoluene

Beschreibung

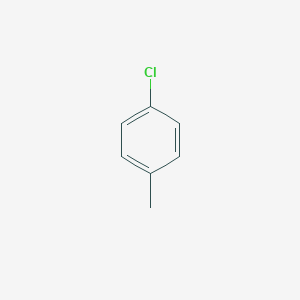

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDACUSDTOMAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024814 | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.4 °C, 162 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

49 °C, 140 °F, open cup | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-43-4 | |

| Record name | 4-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R236H42N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

7.5 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorotoluene (CAS No. 106-43-4) for Researchers and Drug Development Professionals

An Introduction to a Versatile Chemical Intermediate

4-Chlorotoluene, with the CAS number 106-43-4, is a chlorinated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.[1] Characterized as a colorless liquid with a distinctive aromatic odor, its strategic placement of a chlorine atom and a methyl group on the benzene ring makes it a valuable precursor in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a comprehensive overview of its properties, synthesis, analysis, and key reactions, with a focus on its applications in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Cl | [1] |

| Molecular Weight | 126.58 g/mol | [1] |

| CAS Number | 106-43-4 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Density | 1.07 g/mL at 25 °C | [3] |

| Melting Point | 6-8 °C | [3][4] |

| Boiling Point | 162 °C | [3] |

| Solubility in Water | <0.1 g/100 mL at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, and ether | [2][6] |

| Vapor Density | 4.38 (vs air) | [3] |

| Vapor Pressure | 10 mmHg at 45 °C | [3] |

| Flash Point | 49 °C | [7] |

| Refractive Index | n20/D 1.52 | [3] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two synthetic routes: the direct chlorination of toluene and the Sandmeyer reaction starting from p-toluidine.

Direct Chlorination of Toluene

This method involves the electrophilic aromatic substitution of toluene with chlorine gas, typically in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃).[8][9] The reaction yields a mixture of ortho- and para-chlorotoluene, with the para isomer being the major product.[8]

Sandmeyer Reaction from p-Toluidine

The Sandmeyer reaction provides a more regioselective route to this compound.[10][11] It involves the diazotization of p-toluidine with sodium nitrite in an acidic medium, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction[9][10][12]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Chloride (NaCl)

-

Sodium Bisulfite (NaHSO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ether

Procedure:

-

Preparation of Copper(I) Chloride Solution:

-

Dissolve copper(II) sulfate and sodium chloride in hot water.

-

Add a solution of sodium bisulfite and sodium hydroxide to precipitate copper(I) chloride.

-

Wash the precipitate and dissolve it in concentrated hydrochloric acid. Keep the solution cold.

-

-

Diazotization of p-Toluidine:

-

In a separate flask, dissolve p-toluidine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring. The formation of the diazonium salt is indicated by the disappearance of the p-toluidine hydrochloride precipitate.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the stirred, cold copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then gently heat to complete the reaction.

-

-

Work-up and Purification:

-

Steam distill the reaction mixture to isolate the crude this compound.

-

Separate the organic layer and wash it sequentially with dilute NaOH, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation, collecting the fraction boiling at approximately 162 °C.

-

Protocol 2: GC-MS Analysis of Chlorotoluene Isomers[3]

Objective: To separate and identify 2-, 3-, and this compound in a mixture.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., nonpolar or moderately polar).

-

Carrier Gas: Helium.

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Initial temperature of 50 °C (hold for 2 minutes), ramp at 15 °C/min to 220 °C.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-200.

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the chlorotoluene isomer mixture in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the sample into the GC.

-

Data Acquisition: Acquire the chromatogram and the mass spectrum for each eluting peak.

-

Analysis: Identify the isomers based on their retention times and compare their mass spectra with a reference library.

Protocol 3: NMR Analysis of this compound[13][14][15]

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.7 mL of the deuterated solvent is recommended.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Key Reactions and Applications in Drug Development

This compound is a versatile building block in organic synthesis, particularly for the introduction of the 4-methylphenyl moiety. Its reactivity can be categorized into reactions of the aromatic ring, the methyl group, and the chlorine substituent.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with a boronic acid or ester to form a biaryl compound.[7][12]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with an amine.[13][14][15][16] This is a widely used method for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine[17][18]

Materials:

-

This compound

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To a nitrogen-flushed flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene and stir the mixture at room temperature.

-

Add this compound and morpholine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to afford valuable derivatives such as 4-chlorobenzaldehyde and 4-chlorobenzoic acid, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][17][18]

Protocol 5: Synthesis of 4-Chlorobenzoic Acid from this compound[21][23]

Materials:

-

This compound

-

Potassium Permanganate (KMnO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound and water.

-

Heat the mixture to reflux and add potassium permanganate portion-wise.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide by-product.

-

Acidify the filtrate with concentrated HCl to precipitate the 4-chlorobenzoic acid.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][19][20][21][22] It is harmful if inhaled and can cause skin and eye irritation.[19] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.[1][22] In case of a spill, use a non-combustible absorbent material and dispose of it according to local regulations.[22]

Conclusion

This compound is a cornerstone intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is derived from the versatile reactivity of its aromatic ring, methyl group, and chlorine substituent. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly within the drug discovery pipeline. The provided experimental protocols offer a practical foundation for the synthesis, analysis, and application of this important chemical building block.

References

- 1. chemneo.com [chemneo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Page loading... [wap.guidechem.com]

- 9. snowhitechem.com [snowhitechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. nbinno.com [nbinno.com]

- 18. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. lobachemie.com [lobachemie.com]

- 21. This compound | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

physical properties of p-chlorotoluene

An In-depth Technical Guide on the Physical Properties of p-Chlorotoluene

This technical guide provides a comprehensive overview of the core physical properties of p-chlorotoluene (4-chlorotoluene). The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols for property determination, and a logical workflow for chemical characterization.

p-Chlorotoluene is a colorless liquid with a distinct aromatic odor.[1] It is an important intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural products.[2]

| Property | Value |

| Molecular Formula | C₇H₇Cl[3] |

| Molecular Weight | 126.58 g/mol [3] |

| CAS Registry Number | 106-43-4[4] |

| Appearance | Colorless liquid[4][5] |

Tabulated Physical Data

The following tables summarize the key quantitative physical properties of p-chlorotoluene for easy reference and comparison.

Table 1: Thermodynamic Properties

| Property | Value | Temperature | Pressure |

| Melting Point | 7.5 °C (280.7 K)[4][5][6] | - | 1 atm |

| Boiling Point | 162 °C (435.2 K)[3][4][7][8] | - | 1 atm |

| Flash Point | 49 °C[3] | - | - |

| Vapor Pressure | 10 mmHg | 45 °C | - |

| Vapor Density | 4.38 (vs air) | - | - |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Density | 1.07 g/mL[2] | 25 °C |

| 1.0697 g/cm³[6][9] | 20 °C | |

| Solubility in Water | 0.01 g/100ml (Insoluble)[1][5][10] | 20 °C |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[1][10] | - |

| Refractive Index | 1.52 (lit.) | 20 °C/D |

| Log K_ow_ (Octanol/Water Partition Coefficient) | 3.33[9] | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a substance like p-chlorotoluene.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[11][12] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, which is sealed at one end.[11][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).[11][14]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute, especially near the expected melting point.[11]

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquefies (T2) are recorded.[13] The melting range is reported as T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[15]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube.[15][16]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.[15] The entire setup is heated in a Thiele tube or an aluminum block.[15][16]

-

Heating: The apparatus is heated slowly and uniformly.[15]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15] This temperature should remain constant as the pure liquid boils.[17]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically determined using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with p-chlorotoluene, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water, then weighed.

-

Calculation: The density is calculated by comparing the mass of the p-chlorotoluene to the mass of an equal volume of water, for which the density is known at that temperature.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature.[18]

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of p-chlorotoluene is added to a known volume of the solvent (e.g., water) in a flask.[19]

-

Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Separation: The mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of p-chlorotoluene in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or UV-Vis spectroscopy. This concentration represents the solubility at that temperature.

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in equilibrium with its condensed phases at a given temperature in a closed system.[20]

Methodology (Static Method):

-

Sample Preparation: A purified sample of p-chlorotoluene is placed in a container connected to a pressure measurement device (manometer).[20]

-

Evacuation: The container is evacuated to remove any foreign gases.[20]

-

Equilibration: The system is brought to a constant temperature, and time is allowed for the liquid and vapor phases to reach equilibrium.

-

Measurement: The pressure of the vapor in the container is measured at different temperatures to establish the vapor pressure curve.[20][21]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical substance like p-chlorotoluene.

Caption: Workflow for Physical Property Characterization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. p-Chlorotoluene [myskinrecipes.com]

- 3. 106-43-4・p-Chlorotoluene・037-02953・031-02956[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. ICSC 1386 - this compound [inchem.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. p-chlorotoluene [stenutz.eu]

- 8. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. labsolu.ca [labsolu.ca]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. athabascau.ca [athabascau.ca]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. vernier.com [vernier.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Vapor pressure - Wikipedia [en.wikipedia.org]

- 21. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 4-Chlorotoluene

This technical guide provides a comprehensive overview of 4-Chlorotoluene, a pivotal chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analysis.

Core Chemical and Physical Properties

This compound, also known as p-Chlorotoluene, is an aromatic organic compound. It presents as a colorless liquid with a characteristic aromatic odor.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl | [3][4][5][6][7] |

| Molecular Weight | 126.58 g/mol | [3][4][5][6][7] |

| CAS Number | 106-43-4 | [1][4][5] |

| Appearance | Colorless liquid | [3][5] |

| Density | 1.07 g/mL at 25 °C | [7][8] |

| Boiling Point | 162 °C | [5][7][8] |

| Melting Point | 6-8 °C | [5][7][8] |

| Solubility | Insoluble in water; miscible with most organic solvents such as ethanol, ether, and benzene.[2] | [2] |

| Vapor Density | 4.38 (vs air) | [2][7][8] |

| Vapor Pressure | 10 mmHg (45 °C) | [2][7][8] |

| Flash Point | 51 °C (closed cup) | [8] |

| Refractive Index | n20/D 1.52 | [5][7][8] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two established synthetic routes: the direct chlorination of toluene and the Sandmeyer reaction.

Experimental Protocol 1: Direct Chlorination of Toluene

This method involves the electrophilic aromatic substitution of toluene with chlorine gas, typically in the presence of a Lewis acid catalyst such as ferric chloride.[1] The reaction yields a mixture of ortho- and para-chlorotoluene, which are then separated by distillation.

Methodology:

-

Drying: Toluene is first dried to remove any moisture that could interfere with the catalyst.

-

Reaction Setup: The dried toluene and a catalyst (e.g., ferric chloride) are charged into a suitable reactor.

-

Chlorination: Chlorine gas is introduced into the reactor at a controlled temperature. The reaction is exothermic, and the temperature is typically maintained between 25-72 °C.

-

Purging: Upon completion, the reaction mixture is purged with an inert gas like nitrogen to remove dissolved hydrogen chloride and unreacted chlorine.

-

Purification: The crude product is then subjected to fractional distillation to separate the p-chlorotoluene from the o-chlorotoluene isomer and any unreacted toluene.

Experimental Protocol 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to this compound, starting from p-toluidine. This method is particularly useful for producing isomerically pure products. The reaction proceeds via the diazotization of p-toluidine, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Methodology:

-

Diazotization of p-Toluidine:

-

p-Toluidine is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added slowly while maintaining the low temperature to form the 4-methylbenzenediazonium chloride salt.

-

-

Preparation of Copper(I) Chloride Solution:

-

A solution of copper(II) sulfate and sodium chloride in hot water is prepared.

-

An alkaline solution of a reducing agent (e.g., sodium sulfite) is added to precipitate copper(I) chloride.

-

The precipitate is washed and then dissolved in concentrated hydrochloric acid.

-

-

Sandmeyer Reaction:

-

The cold diazonium salt solution is slowly added to the stirred copper(I) chloride solution.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 60 °C) to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

-

Isolation and Purification:

-

The oily layer of this compound is separated.

-

The product is washed successively with sodium hydroxide solution and water.

-

It is then dried over a suitable drying agent (e.g., calcium chloride) and purified by distillation.

-

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with a 7000D TQ MS).

Methodology:

-

Sample Preparation:

-

For solid samples (e.g., polymers), extraction with a suitable solvent mixture (e.g., hexane:acetone 1:1) at an elevated temperature (e.g., 50 °C) for a defined period (e.g., 1 hour) is performed.

-

Liquid samples may be diluted with a suitable solvent.

-

-

GC Conditions:

-

Column: A capillary column suitable for separating aromatic compounds, such as an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).

-

Inlet: Split injection mode with a defined split ratio.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a temperature ramp to achieve separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic mass-to-charge ratio (m/z) peaks for this compound are 126 and 91.[8]

-

-

Data Analysis:

-

The retention time and mass spectrum of the analyte are compared with those of a certified reference standard for identification.

-

Quantification is typically performed by creating a calibration curve using standards of known concentrations.

-

Applications

This compound is a versatile intermediate with applications in several key industrial sectors:

-

Agrochemicals: It serves as a precursor for the synthesis of various pesticides.[4]

-

Pharmaceuticals: It is used in the manufacturing of active pharmaceutical ingredients (APIs) and drug intermediates.[4]

-

Dyes and Pigments: It is a key building block for the production of a wide range of dyes and pigments.[4]

-

Organic Synthesis: It is widely used as a solvent and as a precursor in various organic reactions.[7]

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN101497552A - Method for preparing p-chlorotoluene and o-chlorotoluene by chlorination toluene - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-Chlorotoluene from Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorotoluene from toluene, a critical process in the production of various intermediates for the pharmaceutical, agrochemical, and dye industries. This document details the core chemical principles, experimental protocols, and industrial practices, with a focus on achieving high regioselectivity for the desired para-isomer.

Introduction

This compound (p-chlorotoluene) is a vital organic intermediate synthesized primarily through the electrophilic aromatic substitution of toluene. The chlorination of toluene yields a mixture of isomers, predominantly ortho- and para-chlorotoluene, with trace amounts of the meta isomer. The strategic challenge in this synthesis lies in maximizing the yield of the p-isomer due to its greater industrial demand and the difficulty in separating it from its ortho counterpart due to their close boiling points. This guide will explore the reaction mechanisms, catalytic systems, and separation technologies that are central to the efficient production of this compound.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from toluene proceeds via an electrophilic aromatic substitution (EAS) reaction. The methyl group (-CH₃) on the toluene ring is an activating, ortho-, para-directing group.[1][2][3][4] This directing effect is a consequence of two primary electronic influences:

-

Inductive Effect: The alkyl group is electron-donating, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene.[1][2][4]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the benzene ring. This effect preferentially increases the electron density at the ortho and para positions, thereby directing the incoming electrophile to these sites.[1]

The general mechanism for the chlorination of toluene is as follows:

-

Generation of the Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃), polarizes the chlorine molecule (Cl₂), creating a more potent electrophile, the chloronium ion (Cl⁺) or a highly polarized complex.[5][6][7][8]

-

Electrophilic Attack: The electron-rich pi system of the toluene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the FeCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorotoluene product.

dot

Caption: Mechanism of Electrophilic Chlorination of Toluene.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the choice of catalyst and reaction conditions significantly influencing the isomer distribution and overall yield.

Lewis Acid Catalyzed Chlorination (Industrial Standard)

This method is the most common industrial approach due to its efficiency and cost-effectiveness.

Protocol:

-

Reactor Setup: A glass-lined or similarly inert reactor equipped with a stirrer, a gas inlet for chlorine, a condenser, and a temperature control system is charged with toluene.

-

Catalyst Addition: A Lewis acid catalyst, typically ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the toluene. The catalyst concentration is a critical parameter influencing the reaction rate and selectivity.

-

Chlorination: Gaseous chlorine is bubbled through the stirred toluene solution. The reaction is exothermic, and the temperature is maintained within a specific range, often between 20°C and 50°C, to minimize side reactions such as the formation of dichlorotoluenes and benzyl chloride.

-

Reaction Monitoring: The reaction progress is monitored by measuring the weight increase of the reaction mixture or by gas chromatography (GC) analysis of aliquots to determine the consumption of toluene and the formation of chlorotoluene isomers.

-

Termination: The chlorine feed is stopped once the desired degree of conversion is achieved, typically when about 1 gram-atom of chlorine has reacted per mole of toluene for monochlorination.

-

Work-up: The reaction mixture is washed with water and a dilute alkaline solution (e.g., sodium hydroxide) to remove the catalyst and any dissolved hydrogen chloride. The organic layer is then dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Purification: The crude product, a mixture of ortho- and para-chlorotoluene, is subjected to fractional distillation for separation.

Zeolite-Catalyzed Chlorination for Enhanced Para-Selectivity

Zeolite catalysts offer the advantage of shape-selectivity, which can significantly enhance the yield of the para-isomer. The defined pore structure of certain zeolites, such as K-L zeolite, can sterically hinder the formation of the bulkier ortho-isomer in favor of the more linear para-isomer.[9][10][11][12][13]

Protocol:

-

Catalyst Preparation: A suitable zeolite catalyst (e.g., nanosized K-L zeolite) is activated, typically by heating to remove adsorbed water.

-

Reaction Setup: Toluene and the activated zeolite catalyst are placed in a reactor with a solvent, such as 1,2-dichloroethane.

-

Chlorination: Chlorine gas is introduced into the reaction mixture at a controlled rate. The reaction temperature is typically maintained around 50°C.

-

Reaction Time: The reaction is allowed to proceed for a specific duration, for instance, 3 hours, to achieve a high conversion of toluene.

-

Product Isolation: After the reaction, the catalyst is filtered off. The filtrate is then washed and dried as described in the Lewis acid protocol. The solvent is removed by distillation, and the resulting isomer mixture is analyzed.

Laboratory Scale Synthesis via Sandmeyer Reaction

For laboratory-scale synthesis where high purity of a specific isomer is required, the Sandmeyer reaction starting from the corresponding toluidine is a viable, albeit more complex, alternative.[1][9][14]

Protocol for this compound from p-Toluidine:

-

Diazotization: p-Toluidine is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the p-toluenediazonium chloride salt.[14]

-

Preparation of Cuprous Chloride: A solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the cuprous chloride solution. Nitrogen gas evolves as the diazonium group is replaced by a chlorine atom. The reaction mixture is then gently warmed to ensure complete reaction.

-

Isolation and Purification: The product, this compound, is typically isolated by steam distillation from the reaction mixture. The oily distillate is separated from the aqueous layer, washed with sodium hydroxide solution and then water, dried, and finally purified by distillation.[14]

Data Presentation: Isomer Distribution and Yields

The regioselectivity of toluene chlorination is highly dependent on the catalytic system and reaction conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Isomer Distribution in Toluene Chlorination with Different Catalysts

| Catalyst System | Temperature (°C) | Solvent | o:p Ratio | Toluene Conversion (%) | Reference |

| FeCl₃ | 25 | Acetic Acid | 60:40 | Not specified | [15] |

| Ferrocene/S₂Cl₂ | 34-36 | None | ~45% p-isomer | Not specified | |

| [BMIM]Cl-2ZnCl₂ | 80 | None | 65.4 : 26.0 | 99.7 | |

| Nanosized K-L Zeolite | Not specified | Not specified | 20.0 : 76.2 | Complete | [10] |

| KHSO₅/KCl | Room Temp | C₂H₅OH/H₂O | Not specified | >98 | [16][17] |

Table 2: Physical Properties of Chlorotoluene Isomers

| Property | o-Chlorotoluene | m-Chlorotoluene | p-Chlorotoluene |

| Boiling Point (°C) | 159 | 162 | 162 |

| Melting Point (°C) | -35 | -47 | 7.5 |

| Density (g/mL at 20°C) | 1.08 | 1.07 | 1.07 |

Separation of Isomers

The separation of ortho- and para-chlorotoluene is a challenging yet crucial step in the production of pure this compound.

Fractional Distillation

Due to the small difference in their boiling points (159°C for ortho vs. 162°C for para), effective separation by fractional distillation requires a highly efficient distillation column with a large number of theoretical plates.[15][18][19] Industrial-scale separation often employs tall columns operating under carefully controlled conditions to achieve the desired purity of this compound.[15]

Extractive Distillation

To enhance the separation efficiency, extractive distillation can be employed. This technique involves introducing a high-boiling solvent (extractant) into the distillation column. The extractant selectively alters the relative volatility of the isomers, making their separation easier.[20]

Crystallization

The significant difference in the melting points of o-chlorotoluene (-35°C) and p-chlorotoluene (7.5°C) allows for the separation of the para-isomer by fractional crystallization at low temperatures.[15]

Adsorptive Separation

Adsorptive separation using molecular sieves, such as certain types of zeolites, can be used to selectively adsorb one isomer over the other, enabling their separation.[21][22]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

Toluene: A flammable liquid and vapor that can cause skin and eye irritation.[14][16][23][24][25] Inhalation can lead to central nervous system depression.[14][16][25] Chronic exposure may cause damage to the liver, kidneys, and nervous system.[14][16][23] It is also a suspected reproductive hazard.[14][23][24]

-

Chlorine Gas: A highly toxic and corrosive gas with a pungent odor.[26][27][28][29][30] It is a severe respiratory irritant and can be fatal upon inhalation at high concentrations.[26] Proper ventilation and respiratory protection are essential when handling chlorine gas.[26][27][28][30]

-

Ferric Chloride (FeCl₃): A corrosive solid or solution that can cause severe skin burns and eye damage.[17][31][32][33][34] It is harmful if swallowed.[17][33][34]

General Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile for toluene), and a lab coat, must be worn.[16][26]

-

Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.

-

Fire safety measures for flammable liquids must be in place.

-

Follow established procedures for the handling and storage of compressed gases like chlorine.[27][28][29][30]

Logical Relationships and Workflows

dot

References

- 1. organic chemistry - Why methyl group is 2,4-directing? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. brainly.com [brainly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. Role of Lewis acid AlCl3 in electrophilic aromatic class 11 chemistry CBSE [vedantu.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. Shape-selective reactions with zeolite catalysts: II. Selective disproportionation of toluene to produce benzene and p-Xylene | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. Toluene - Overview | Occupational Safety and Health Administration [osha.gov]

- 15. youtube.com [youtube.com]

- 16. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]

- 17. redox.com [redox.com]

- 18. Purification [chem.rochester.edu]

- 19. Fractional distillation - Wikipedia [en.wikipedia.org]

- 20. CN1283603A - Extration-distrillation process for separation o-chlorotoluene and p-chlorotoluene - Google Patents [patents.google.com]

- 21. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]

- 22. data.epo.org [data.epo.org]

- 23. nj.gov [nj.gov]

- 24. CCOHS: Toluene [ccohs.ca]

- 25. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 26. Chlorine gas safety – CompSource Mutual [compsourcemutual.com]

- 27. usbr.gov [usbr.gov]

- 28. uwf.edu [uwf.edu]

- 29. njuajif.org [njuajif.org]

- 30. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]

- 31. web.faa.illinois.edu [web.faa.illinois.edu]

- 32. westlake.com [westlake.com]

- 33. accomn.com [accomn.com]

- 34. nexchem.co.uk [nexchem.co.uk]

An In-depth Technical Guide to the Synthesis of 4-Chlorotoluene via Diazotization of p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorotoluene from p-toluidine, a classic and fundamental transformation in organic chemistry. The process involves two key steps: the diazotization of p-toluidine to form a diazonium salt, followed by a copper(I)-catalyzed Sandmeyer reaction to introduce the chloro group. This document details the underlying chemical principles, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the reaction pathways through detailed diagrams.

Introduction

The conversion of aromatic amines to aryl halides is a crucial transformation in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and specialty materials. The diazotization of p-toluidine followed by a Sandmeyer reaction is a well-established and reliable method for the regioselective synthesis of this compound. This process offers a high-yielding and cost-effective route to this important chemical intermediate.

Reaction Principles

The overall synthesis is a two-step process:

-

Diazotization: p-Toluidine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding 4-methylbenzenediazonium chloride.[1] This intermediate is highly reactive and is usually used immediately in the subsequent step without isolation. The low temperature is crucial to prevent the decomposition of the thermally unstable diazonium salt.[2]

-

Sandmeyer Reaction: The 4-methylbenzenediazonium chloride solution is then introduced to a solution of cuprous chloride (CuCl). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas and forming the desired this compound.[3][4] The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product of this synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| p-Toluidine | C₇H₉N | 107.15 | 200.2 | 43-45 |

| Sodium Nitrite | NaNO₂ | 69.00 | - | 271 |

| Hydrochloric Acid | HCl | 36.46 | -114.2 (anhydrous) | - |

| 4-Methylbenzenediazonium chloride | C₇H₇ClN₂ | 154.60 | Decomposes | Decomposes |

| Cuprous Chloride | CuCl | 98.99 | 1490 | 430 |

| This compound | C₇H₇Cl | 126.58 | 162 | 7-8 |

Table 2: Typical Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value | Reference |

| Diazotization | ||

| p-Toluidine:NaNO₂:HCl Molar Ratio | ~1 : 1 : 2.5 | [5] |

| Temperature | 0 - 5 °C | [6] |

| Reaction Time | ~15 - 30 minutes | [6] |

| Sandmeyer Reaction | ||

| Diazonium Salt:CuCl Molar Ratio | ~1 : 1 | [5] |

| Temperature | Gradual warming from 0 °C to room temperature, then heating to ~60 °C | [6] |

| Reaction Time | ~2.5 - 3 hours at room temperature | [6] |

| Overall Yield | 70 - 79% | [5][6] |

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound from p-toluidine.

4.1. Materials and Equipment

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Chloride (NaCl)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

-

Distilled Water

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate or Calcium Chloride (for drying)

-

Round-bottom flasks

-

Beakers

-

Erlenmeyer flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Thermometer

4.2. Preparation of Cuprous Chloride (CuCl) Solution

-

In a large flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in hot water.

-

While stirring, slowly add a solution of sodium sulfite in water. A white precipitate of cuprous chloride will form.

-

Allow the mixture to cool and the precipitate to settle. Decant the supernatant liquid.

-

Wash the precipitate with water and decant again.

-

Dissolve the white precipitate of cuprous chloride in a minimal amount of concentrated hydrochloric acid. Keep this solution cold in an ice bath.

4.3. Diazotization of p-Toluidine

-

In a separate beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water. It may be necessary to warm the mixture gently to achieve complete dissolution.

-

Cool the p-toluidine hydrochloride solution to 0-5 °C in an ice-salt bath. A fine suspension of p-toluidine hydrochloride may form.

-

In another beaker, prepare a solution of sodium nitrite in cold water.

-

While vigorously stirring the cold p-toluidine hydrochloride suspension, slowly add the sodium nitrite solution dropwise. Maintain the temperature below 5 °C throughout the addition by adding ice directly to the reaction mixture if necessary.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of 4-methylbenzenediazonium chloride.

4.4. Sandmeyer Reaction

-

To the cold, well-stirred solution of cuprous chloride, slowly add the freshly prepared 4-methylbenzenediazonium chloride solution. A thick precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature while continuing to stir. Nitrogen gas evolution will be observed.

-

After the initial vigorous evolution of nitrogen has subsided (typically after 2.5-3 hours at room temperature), gently warm the mixture to about 60 °C to ensure complete decomposition of the diazonium salt.[6]

-

The this compound will separate as an oily layer.

4.5. Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers and wash them with water, followed by a wash with a dilute sodium hydroxide solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction that boils at approximately 162 °C.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and mechanisms involved in this synthesis.

Caption: Mechanism of the diazotization of p-toluidine.

Caption: Mechanism of the Sandmeyer reaction.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

p-Toluidine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: is corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

Sodium Nitrite: is an oxidizing agent and is toxic if ingested.

-

Diazonium Salts: are thermally unstable and can be explosive in the solid state.[2] They should be prepared at low temperatures and used immediately in solution. Never attempt to isolate the solid diazonium salt.

-

This compound: is a flammable liquid and is harmful if swallowed or inhaled.

Conclusion

The diazotization of p-toluidine followed by the Sandmeyer reaction is a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving high yields and ensuring safety. This technical guide provides the necessary information for researchers and professionals to successfully perform this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Reactivity of the Methyl Group in 4-Chlorotoluene

This technical guide provides a comprehensive overview of the chemical reactivity of the methyl group in this compound, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the electron-withdrawing chlorine atom on the aromatic ring influences the reactivity of the benzylic methyl group, making it a focal point for various chemical transformations. This document details the primary reactions—oxidation and halogenation—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Overview of Reactivity

The chemical behavior of this compound can be categorized into reactions involving the aromatic ring, the chlorine substituent, and the methyl group.[3][4] The methyl group is particularly susceptible to free-radical substitution and oxidation at the benzylic position. These reactions are fundamental to converting this compound into more complex and valuable molecules such as 4-chlorobenzyl chloride, 4-chlorobenzaldehyde, and 4-chlorobenzoic acid.

Key Reactions of the Methyl Group

The primary transformations of the methyl group in this compound are oxidation and halogenation. These reactions provide pathways to key chemical intermediates.

Oxidation

The methyl group of this compound can be oxidized to form 4-chlorobenzaldehyde and 4-chlorobenzoic acid, depending on the strength of the oxidizing agent and the reaction conditions.[5][6]

-

Partial Oxidation to 4-Chlorobenzaldehyde: This conversion requires mild oxidizing agents to prevent further oxidation to the carboxylic acid.[6] One common industrial method involves the chlorination of the methyl group to 4-chlorobenzal chloride, followed by hydrolysis.[7][8]

-

Complete Oxidation to 4-Chlorobenzoic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or catalytic oxidation with air/oxygen, are used to convert the methyl group directly to a carboxylic acid.[1][9][10] This reaction is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals.[1][9]

Halogenation

The most significant halogenation reaction of the methyl group is free-radical chlorination, which proceeds via a chain mechanism initiated by UV light or heat.[11][12] This reaction leads to the sequential substitution of the methyl hydrogens with chlorine atoms, yielding 4-chlorobenzyl chloride, 4-chlorobenzal chloride, and 4-chlorobenzotrichloride.

-

Monochlorination to 4-Chlorobenzyl Chloride: This is a crucial intermediate for producing compounds like benzyl alcohol and benzyl cyanide.[13] The reaction is typically performed by passing chlorine gas through boiling this compound under UV irradiation.[14]

-

Di- and Tri-chlorination: Further substitution can occur with prolonged reaction times or excess chlorine, leading to di- and tri-chlorinated products.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the primary reactions of the methyl group in this compound.

| Reaction | Product | Reagents | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidation | 4-Chlorobenzoic Acid | Potassium Permanganate, Water | Phase Transfer Catalyst | ~93 | 2.5 | >84 | [9] |

| Oxidation | 4-Chlorobenzoic Acid | Oxygen | Cobalt or Manganese salts | 100 - 200 | - | - | [1] |

| Halogenation | 4-Chlorobenzyl Chloride | Chlorine Gas | UV Light (Mercury Lamp) | Boiling Point | - | 85 | [14] |

| Halogenation | 4-Chlorobenzyl Chloride | Sulfuryl Chloride | Benzoyl Peroxide or AIBN | Boiling Point | 8 - 10 | 70 | [13][14] |

| Halogenation & Hydrolysis | 4-Chlorobenzaldehyde | Chlorine Gas, then H₂O | Light, then H₂SO₄ | 160 - 170 | 3 - 8 | - | [7][15] |

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways and the free-radical mechanism for the chlorination of the methyl group.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. gauthmath.com [gauthmath.com]

- 6. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]

- 7. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. quora.com [quora.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Page loading... [guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene - Google Patents [patents.google.com]

electrophilic substitution reactions of 4-Chlorotoluene

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chlorotoluene

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. It delves into the underlying principles governing the regioselectivity of these reactions, focusing on the competing directing effects of the chloro and methyl substituents. This document details common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, presenting quantitative data on product distributions and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key mechanisms and workflows, offering a valuable resource for professionals in organic synthesis and drug development.

Introduction: The Electronic Landscape of this compound

This compound is a disubstituted benzene derivative featuring two substituents with distinct electronic properties: a methyl group (-CH₃) and a chlorine atom (-Cl). The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution (EAS) are governed by the interplay of the inductive and resonance effects of these two groups.

-

The Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene.[1] It donates electron density to the aromatic ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation.[2] This increased electron density makes the ring more nucleophilic and stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. The methyl group is an ortho, para-director.[2][3]

-

The Chlorine Atom (-Cl): Halogens present a unique case. They are deactivating groups, making the ring less reactive than benzene.[4] This deactivation stems from their strong electron-withdrawing inductive effect (-I) due to high electronegativity. However, they are also ortho, para-directors. This directing ability is attributed to the resonance effect (+M), where the lone pairs on the chlorine atom can be delocalized into the ring to stabilize the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions.[2][5]

In this compound, these effects dictate where an incoming electrophile will attack. The positions are numbered starting from the methyl group. The primary sites for substitution are C2 (ortho to -CH₃, meta to -Cl) and C3 (ortho to -Cl, meta to -CH₃). The activating effect of the methyl group generally makes the C2 position more favorable for attack than the C3 position, which is adjacent to the deactivating chloro group.

Caption: Directing influences on this compound in EAS reactions.

Key Electrophilic Substitution Reactions

Nitration

The nitration of this compound is a classic example of competing directing effects. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields two primary mononitrated isomers. The electrophile in this reaction is the nitronium ion (NO₂⁺).

Substitution occurs preferentially at the position ortho to the activating methyl group (C2) rather than the position ortho to the deactivating chloro group (C3).

Product Distribution: Studies have shown that the nitration of this compound with mixed acid at 25°C results in a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[6][7]

| Product Name | Position of Substitution | Yield (%) |

| 4-Chloro-2-nitrotoluene | C2 (ortho to -CH₃) | ~65%[6] |

| 4-Chloro-3-nitrotoluene | C3 (ortho to -Cl) | ~35%[6] |